molecular formula C21H21NO2 B11441259 3-[1-(2-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(2-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11441259
M. Wt: 319.4 g/mol
InChI Key: KMXVXUNOQWIIRG-UHFFFAOYSA-N
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Description

3-[1-(2-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound characterized by a pyrrole ring substituted with 2-methylphenyl and 4-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, the starting materials would be 2-methylphenyl and 4-methylphenyl derivatives.

    Substitution Reactions: The pyrrole ring is then subjected to electrophilic substitution reactions to introduce the 2-methylphenyl and 4-methylphenyl groups at the appropriate positions.

    Propanoic Acid Addition: The final step involves the addition of a propanoic acid group to the pyrrole ring, which can be achieved through a Friedel-Crafts acylation reaction using propanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[1-(2-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for investigating binding affinities and mechanisms of action in various biological systems.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential lead compound for drug discovery. Research into its effects on specific molecular targets could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[1-(2-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
  • 3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
  • 3-[1-(2-methylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid

Uniqueness

Compared to similar compounds, 3-[1-(2-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to the presence of both 2-methylphenyl and 4-methylphenyl groups. This dual substitution pattern can influence its chemical reactivity, binding properties, and overall biological activity, making it a distinct and valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

3-[1-(2-methylphenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C21H21NO2/c1-15-7-9-17(10-8-15)20-13-11-18(12-14-21(23)24)22(20)19-6-4-3-5-16(19)2/h3-11,13H,12,14H2,1-2H3,(H,23,24)

InChI Key

KMXVXUNOQWIIRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(N2C3=CC=CC=C3C)CCC(=O)O

Origin of Product

United States

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